1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Fmoc-Gly-Pro-OH: is a compound that consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a glycine-proline dipeptide. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, allowing for the stepwise construction of peptides. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Gly-Pro-OH typically involves the following steps:
Industrial Production Methods: Industrial production of Fmoc-Gly-Pro-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Fmoc-Cl and glycine are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine in DMF, yielding the free amino group.
Coupling Reactions: The free amino group can then participate in further peptide coupling reactions to extend the peptide chain.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20%) is commonly used for Fmoc deprotection.
Coupling: DCC or HOBt in DMF are used for coupling reactions.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Gly-Pro-OH is widely used in SPPS for the synthesis of peptides and proteins.
Biology:
Protein Engineering: It is used in the synthesis of peptides for studying protein-protein interactions and enzyme-substrate interactions.
Medicine:
Drug Development: Peptides synthesized using Fmoc-Gly-Pro-OH are used in the development of peptide-based therapeutics.
Industry:
Mechanism of Action
Mechanism: The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide synthesis. The protection is achieved through the formation of a stable carbamate linkage. The Fmoc group can be selectively removed by treatment with a base, revealing the free amino group for further reactions .
Molecular Targets and Pathways: The primary target of Fmoc-Gly-Pro-OH is the amino group of glycine, which is protected during the synthesis process. The pathways involved include the formation and cleavage of the Fmoc carbamate linkage .
Comparison with Similar Compounds
Fmoc-Gly-OH: Similar to Fmoc-Gly-Pro-OH but lacks the proline residue.
Fmoc-Pro-OH: Contains the Fmoc group attached to proline.
Boc-Gly-Pro-OH: Uses the tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness: Fmoc-Gly-Pro-OH is unique due to its combination of the Fmoc protecting group and the glycine-proline dipeptide. This combination allows for the synthesis of peptides with specific sequences and properties, making it highly valuable in peptide synthesis .
Properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTFPWMPQFBSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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